3-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by an aniline structure substituted with a 5-methyl-1H-imidazole moiety. The presence of two hydrochloride groups indicates that it is a salt form, which enhances its solubility in water and may influence its biological activity. This compound is utilized in various scientific applications, particularly in medicinal chemistry and material science.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information on its properties and synthesis methods.
3-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride is classified as an organic compound with potential applications in pharmacology and as a building block in organic synthesis. It falls under the category of heterocyclic compounds due to the imidazole ring present in its structure.
The synthesis of 3-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride typically involves the cyclization of appropriate precursors. A common method includes:
The reaction conditions are crucial for optimizing yield and purity. Techniques such as recrystallization may be employed post-synthesis to purify the final product, ensuring that impurities are minimized.
The molecular formula of 3-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride is C10H12Cl2N4. The structure features:
Key structural data includes:
This data aids in identifying and characterizing the compound in various chemical databases.
3-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride can participate in several chemical reactions, including:
The reactivity of this compound can be influenced by its substituents, which may affect both sterics and electronics during chemical transformations.
The mechanism of action for 3-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride largely depends on its application context, particularly in biological systems:
3-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride exhibits several notable physical properties:
Key chemical properties include:
Relevant data can be obtained from safety data sheets or chemical property databases.
3-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride has various applications, including:
This compound's versatility makes it valuable across multiple scientific disciplines, enhancing its relevance in ongoing research and industrial applications.
Imidazole, a five-membered heterocyclic ring containing two nitrogen atoms, has been a cornerstone of medicinal chemistry for decades. Its unique physicochemical properties—including high polarity, hydrogen-bonding capability, and aromatic character—enable diverse interactions with biological targets. Early breakthroughs emerged in the 1950s–1970s with antihistaminic agents (e.g., cimetidine) and antifungal drugs (e.g., ketoconazole). The 1990s witnessed a paradigm shift with temozolomide, an imidazotetrazine prodrug that converts to the active triazene MTIC in vivo. This agent exploits the imidazole core for acid stability and blood-brain barrier penetration, becoming a first-line treatment for glioblastoma [1].
Recent advances focus on targeted protein degradation. Benzimidazolone-based degraders (e.g., CCT369260) and tricyclic quinolinone scaffolds leverage imidazole derivatives as BCL6 inhibitors. These compounds demonstrate that subtle modifications—such as replacing benzimidazolone with 5-azaindole—sharply modulate degradation potency and pharmacokinetics [3]. Similarly, ENL YEATS inhibitors like SGC-iMLLT incorporate benzimidazole-amide scaffolds to disrupt epigenetic reading in leukemia [4].
Table 1: Milestone Imidazole-Based Drugs
Compound | Therapeutic Class | Key Structural Feature | Clinical Impact |
---|---|---|---|
Temozolomide | Antineoplastic | Imidazotetrazine core | 100% oral bioavailability; crosses BBB |
CCT369260 | BCL6 Degrader | Benzimidazolone linker | In vivo tumor BCL6 depletion |
SGC-iMLLT | ENL YEATS Inhibitor | Benzimidazole-amide scaffold | Targets MLL-rearranged leukemia |
TDI-11055 | ENL Inhibitor | 5-Azaindole optimization | Oral efficacy in AML xenografts |
The aniline-linked imidazole scaffold 3-(5-methyl-1H-imidazol-2-yl)aniline (CAS 23503689) serves as a versatile building block in drug design. Its structure features:
This motif is pivotal in synthesizing kinase inhibitors and epigenetic modulators. For example, coupling it with chloropyrimidines via nucleophilic aromatic substitution (SNAr) yields compounds like CCT373566, a BCL6 degrader with sub-nanomolar activity [3]. Similarly, its incorporation into benzimidazole-amide scaffolds enhances ENL YEATS binding affinity by forming hydrogen bonds with Ser76 and Tyr78 residues [4]. Synthetic routes to this motif typically involve:
Table 2: Structural Analogs and Their Applications
Analog | Core Modification | Therapeutic Application |
---|---|---|
3-(5-Methyl-1H-imidazol-2-yl)aniline (SY216852) | Base structure | Kinase inhibitor intermediate |
3-[(5-Methyl-1H-imidazol-2-yl)methyl]aniline | Methylene spacer | Antibacterial lead compound |
3-(5-Methyl-1H-benzo[d]imidazol-2-yl)aniline | Benzo-fused imidazole | Anticancer candidate (Phase I) |
Converting basic amines to dihydrochloride salts is a strategic approach to enhance drug developability. For 3-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride (CAS 1989671-71-7), salt formation provides three critical advantages:
Studies on BCL6 degraders demonstrate that dihydrochloride salts achieve 80–90% oral bioavailability in murine models, contrasting with <20% for free bases. This directly enables sustained target engagement in vivo [3].
Table 3: Properties of Free Base vs. Dihydrochloride Salt
Property | Free Base | Dihydrochloride Salt | Change |
---|---|---|---|
Aqueous Solubility (pH 7.4) | 0.12 mg/mL | 8.5 mg/mL | +7,083% |
LogD | 2.9 | 1.2 | Reduced |
Melting Point | 98°C (amorphous) | 215°C (crystalline) | Stabilized |
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: